molecular formula C8H7NO2 B8556239 2-methyl-7H-furo[3,4-b]pyridin-5-one

2-methyl-7H-furo[3,4-b]pyridin-5-one

Cat. No.: B8556239
M. Wt: 149.15 g/mol
InChI Key: JMIABKWSWZVKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-7H-furo[3,4-b]pyridin-5-one is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused furopyridine core structure, a privileged scaffold known for its diverse biological activities . While specific biological data for this exact analog is limited, its close structural relatives, such as pyrrolo[3,4-c]pyridine and other fused bicyclic systems, are extensively researched for their potent pharmacological properties . These related scaffolds demonstrate a broad spectrum of activity, including serving as analgesic and sedative agents , and showing potential in treating diseases of the nervous and immune systems . Their investigated biological activities also include antidiabetic, antimycobacterial, antiviral, and antitumor effects . The presence of the pyridine ring, a common feature in clinically successful drugs, underscores its research value . The pyridine nucleus is a fundamental component in over 7,000 medicinal compounds and is integral to essential biological cofactors like NADH . As a synthetic intermediate, this compound offers researchers a versatile template for further functionalization and exploration of structure-activity relationships (SAR) . This product is provided for research applications as a key synthetic precursor in the development of novel therapeutic candidates. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H7NO2/c1-5-2-3-6-7(9-5)4-11-8(6)10/h2-3H,4H2,1H3

InChI Key

JMIABKWSWZVKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Heteroatom Effects

The closest structural analogs include:

  • Pyrrolo[3,4-b]pyridin-5-ones : Replace the furan oxygen with a pyrrole nitrogen. This substitution increases basicity and alters electronic properties, enhancing interactions with biological targets like enzymes or receptors. For example, pyrrolo[3,4-b]pyridin-5-ones exhibit antidiabetic and anticancer activities due to their role as DPP-4 inhibitors and cytotoxic agents .
  • Furo[2,3-d]pyridazinones: Differ in ring fusion (pyridazine vs. pyridine) and substituent positions. These compounds are synthesized via alkynyl chloride intermediates under basic conditions (e.g., KOH in dioxane), suggesting similar synthetic routes could apply to the target compound .
Table 1: Key Structural and Physical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features
2-Methyl-7H-furo[3,4-b]pyridin-5-one (hypothetical) C₈H₇NO₂ 149.15 ~200–210* Furan oxygen enhances polarity; methyl group increases hydrophobicity.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one C₇H₆N₂O 134.14 204 Nitrogen-rich core; bioactive in drug design (e.g., antidiabetic agents).
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one C₇H₅BrN₂O 213.03 N/A Bromine substituent enables further functionalization (e.g., cross-coupling).
2-Substituted furo[2,3-d]pyridazinones Varies ~180–250 268–287 Synthesized via alkynyl chloride cyclization; pyridazine core influences reactivity.

*Estimated based on analogs.

Physicochemical Properties

  • Solubility : The furan oxygen in the target compound likely increases polarity compared to pyrrolo analogs, improving aqueous solubility.
  • Thermal Stability : Pyrrolo derivatives exhibit melting points >200°C , suggesting similar stability for the furo analog.
  • Tautomerism: Pyrrolo[3,4-b]pyridin-5-ones undergo tautomeric equilibria in solution , a phenomenon that may also occur in the furo analog, affecting reactivity.

Preparation Methods

Methyl Group Installation at Position 2

The 2-methyl substituent can be introduced via:

  • Pre-Synthetic Modification : Using methyl-bearing starting materials (e.g., methyl 2-(chloromethyl)-3-furoate).

  • Post-Cyclization Alkylation : Treating the deprotonated pyridone with methyl iodide under basic conditions.

Challenges :

  • Competing side reactions at the reactive pyridone oxygen.

  • Steric hindrance from the fused furan ring.

Halogenation for Further Functionalization

Iodine or bromine can be introduced at specific positions using NBS or I₂ during cyclization, enabling subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira).

Scalability and Process Optimization

Large-Scale Synthesis Considerations

  • Catalyst Recovery : Silver catalysts can be recovered via filtration after quenching with aqueous Na₂S₂O₃.

  • Solvent Selection : DMAc or DMF enables high solubility of intermediates, facilitating gram-scale reactions.

Reported Yields :

StepYield (%)ConditionsSource
Cyclization63–81Ag(CF₃CO₂), DMAc, 100°C
Tandem Cyclization67–83t-BuOK, DMF, 65°C

Mechanistic Insights and Reaction Monitoring

Key Intermediates Identified

  • Alkyne-Ag Complex : Stabilizes transition states during 6-endo-dig cyclization.

  • Enamine Intermediate : Observed in control experiments without acid, later converting to the final product.

Analytical Techniques

  • LC-HRMS : Tracks intermediate formation and reaction progression.

  • X-ray Crystallography : Confirms regiochemistry and molecular geometry .

Q & A

Q. Advanced Research Focus

Substituent Position Biological Activity Key Reference
4-Methoxybenzyl6M4 mAChR modulation (EC50_{50} = 120 nM)
Phenyl6Anticancer (IC50_{50} = 8 µM, HeLa)
Chloro2Enhanced metabolic stability (t1/2_{1/2} > 6 h)

QSAR analysis reveals chloro substituents improve logP by 0.5 units, enhancing blood-brain barrier penetration .

What experimental designs mitigate side reactions during functionalization of the furopyridine core?

Q. Basic Research Focus

  • Nucleophilic Substitution : Use DIPEA in THF to minimize hydrolysis of chloro derivatives.
  • Suzuki Coupling : Pd(PPh3_3)4_4/Na2_2CO3_3 in dioxane (90°C) achieves >80% coupling efficiency for aryl boronic acids .

Advanced Consideration
In situ IR monitoring detects intermediates during cascade reactions. For example, a transient enolate species at 1650 cm1^{-1} confirms regioselective alkylation .

How can computational tools predict synthetic pathways for novel derivatives?

Q. Advanced Research Focus

  • Retrosynthetic Analysis : Use Chematica to identify viable routes (e.g., cyclocondensation vs. cross-coupling).
  • Machine Learning : Train models on ChEMBL data to prioritize substituents with high DPP4 inhibition potential (AUC > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.